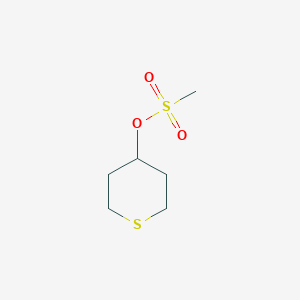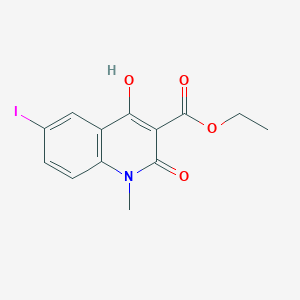
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate
描述
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 2-iodoaniline, and methyl iodide.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with 2-iodoaniline in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 1-position.
Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
作用机制
The mechanism of action of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the iodine atom at the 6-position and the methyl group at the 1-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H12INO4 |
|---|---|
分子量 |
373.14 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-6-7(14)4-5-9(8)15(2)12(10)17/h4-6,16H,3H2,1-2H3 |
InChI 键 |
DLVHGGOPTXQVST-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)I)N(C1=O)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
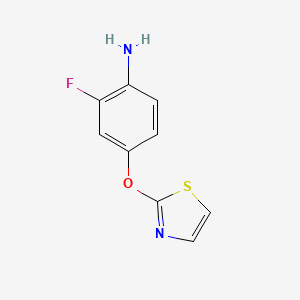
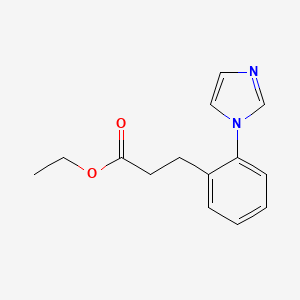
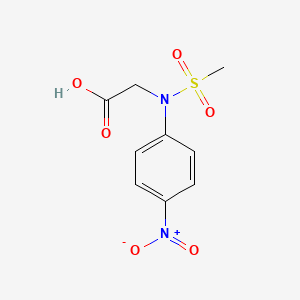
![1,4-Butanediol, 2-[(acetyloxy)methyl]-, 1-acetate](/img/structure/B8552587.png)


![1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile](/img/structure/B8552608.png)
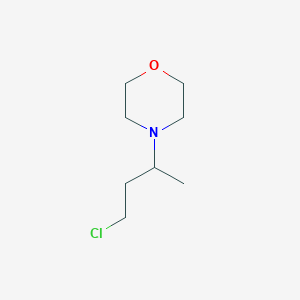

![3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8552633.png)
![3-(4-Methoxyphenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8552644.png)


